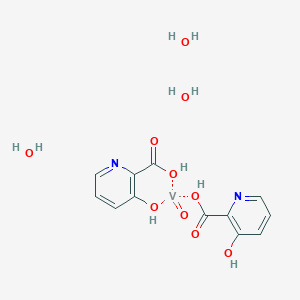
Y06037
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Y06037 is a potent BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Y06037 bounds to the BRD4(1) bromodomain with Kd values of 81 nM. Y06037 also exhibited high selectivity over other non-BET subfamily members. Y06037 potently inhibited cell growth, colony formation, and the expression of AR, AR regulated genes, and MYC in prostate cancer cell lines. Y06037 also demonstrated therapeutic effects in a C4-2B CRPC xenograft tumor model in mice.
Aplicaciones Científicas De Investigación
Programming Productivity in Scientific Research
Scientific research often involves the development and use of complex software, written in traditional programming languages by scientists. The need for improved programming productivity has led to the development of scientific software frameworks, aimed at making the development, use, and maintenance of scientific applications more efficient. These frameworks facilitate grid-enabling existing applications and developing new applications from scratch, thereby improving the productivity of scientific research (Appelbe et al., 2007).
Advanced Analysis and Visualization Tools
The Y0 tool (pronounced "Why not?!") exemplifies the innovative use of advanced analysis and visualization tools in scientific research. Designed to support earth and space science research, Y0 enables users to formulate algorithms and models within an integrated environment, enhancing the scientific research process. The tool's design facilitates quantitative analysis and rich visualization, leveraging algebraic formulas and supporting data types necessary for effective analysis and manipulation of remote sensing data (Wilson, 2008).
Enhancement of Scientific Research through Technology
Scientific research thrives on the exploration of the universe's mysteries, creating applications and technologies that benefit humanity. The pursuit of understanding in various scientific domains is bolstered by technological advancements, exemplified by the discovery of the Higgs boson particle and the utilization of infrastructure technologies in this discovery. Such advancements underscore the significant role of technology in enhancing scientific research and expanding our understanding of the universe (Krishnan, 2020).
Data Sharing in Scientific Research
Data sharing is a critical component of the scientific method, facilitating the verification of results and extending research based on prior findings. However, challenges exist in making data electronically available, often due to time constraints and lack of funding. Despite these challenges, scientists recognize the value of data sharing, especially when conditions such as formal citation and sharing reprints are met (Tenopir et al., 2011).
Empowering Scientists through Software Design
The Taverna Workbench and myExperiment social website are examples of platforms designed to empower scientists by enabling them to write workflows and scripts that automate routine activities. By adhering to principles of designing software for adoption by scientists and principles of user engagement, these platforms contribute significantly to the enhancement of the scientific research process (De Roure & Goble, 2009).
Propiedades
Nombre del producto |
Y06037 |
|---|---|
Fórmula molecular |
C27H32N4O2 |
Peso molecular |
444.579 |
Nombre IUPAC |
(S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1Hbenzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole |
InChI |
InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1 |
Clave InChI |
JYCNBHVRGVCHIQ-SFHVURJKSA-N |
SMILES |
CC1=NOC2=CC=C(C3=NC4=CC=C(N5[C@@H](C)COCC5)C=C4N3CC6CCCCC6)C=C12 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Y06037; Y-06037; Y 06037; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)

